(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride
Overview
Description
“(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number 99953-00-1 . It has a molecular weight of 309.358 and a molecular formula of C16H23NO5 . It’s also known as "(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid" .
Synthesis Analysis
The synthesis of this compound involves several steps. The literature suggests that the compound can be synthesized from Di-tert-butyl dicarbonate (CAS#:24424-99-5) and 2,6-Dimethyl-L-tyrosine (CAS#:123715-02-6) . The synthetic route has been described in detail in the Organic Process Research and Development journal .Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid backbone with an amino group at the 2nd carbon and a 4-hydroxy-2,6-dimethylphenyl group at the 3rd carbon . The exact mass of the molecule is 309.157623 .Chemical Reactions Analysis
The compound is involved in several chemical reactions. For instance, it can undergo Michael addition of N-heterocycles to chalcones . More details about its chemical reactions can be found in the Journal of Medicinal Chemistry .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 512.0±50.0 °C at 760 mmHg, and a melting point of 174-177 °C . Its flash point is 263.5±30.1 °C . The compound has a LogP value of 3.15, indicating its lipophilicity .Scientific Research Applications
Structural Analysis and Conformation
Research on derivatives of (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride has provided insights into the conformational analyses of these compounds. Studies have reported the crystal structures of these derivatives, highlighting the specific conformations and hydrogen-bonding motifs, which are crucial for understanding their interactions in different environments. Such structural analyses contribute to the broader field of crystallography and molecular design, aiding in the synthesis of compounds with desired physical and chemical properties (Nitek et al., 2020).
Synthesis of Derivatives for Potential Applications
The synthesis of new derivatives based on the structure of (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride has been explored for various potential applications, including the development of anticancer agents. For example, a series of compounds synthesized from modifications of this structure showed promising HDAC inhibitory actions, highlighting the potential for these derivatives in cancer therapy and the exploration of new therapeutic agents (Rayes et al., 2019).
Polymeric Applications and Medical Use
Further research into the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including derivatives of (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, has shown increased thermal stability and promising biological activities. These findings open avenues for the use of such modified hydrogels in medical applications, offering new materials for drug delivery systems and wound healing applications (Aly & El-Mohdy, 2015).
Fluorescence and Biochemical Research
The derivatization of amino acids with compounds related to (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid for fluorescence applications highlights another area of research. Such derivatives exhibit strong fluorescence, which is beneficial for biochemical assays and the development of fluorescent probes in biological research. This area of study provides tools for understanding biochemical pathways and protein interactions within cells (Frade et al., 2007).
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15;/h3-4,10,13H,5,12H2,1-2H3,(H,14,15);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPIGXFXWUCDS-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)N)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)N)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride | |
CAS RN |
126312-63-8 | |
Record name | 2,6-DIMETHYL-L-TYROSINE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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